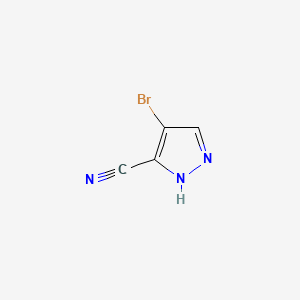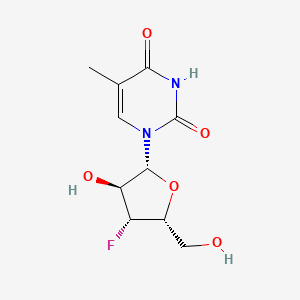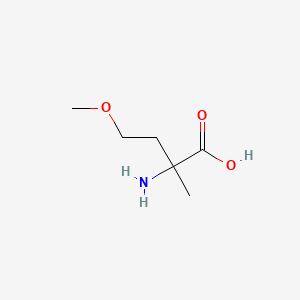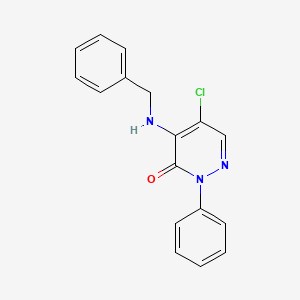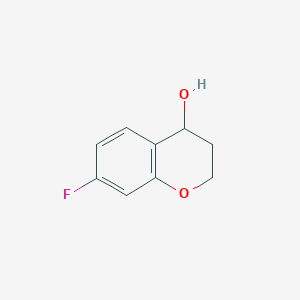
7-Fluorochroman-4-ol
Vue d'ensemble
Description
7-Fluorochroman-4-ol is a heterobicyclic compound with the molecular formula C9H9FO2 . It is a significant structural entity in medicinal chemistry, acting as a building block for the isolation, design, and synthesis of novel lead compounds .
Synthesis Analysis
The synthesis of 7-Fluorochroman-4-ol involves the reduction of 7-fluoro-2,3-dihydro-4H-chromen-4-one using sodium borohydride in methanol . The reaction mixture is stirred at 0°C for 1 hour, and methanol is evaporated to remove. The residue is quenched with water, and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of 7-Fluorochroman-4-ol consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B). The absence of a C2-C3 double bond in the chroman-4-one skeleton distinguishes it from chromone .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of 7-Fluorochroman-4-ol is the reduction of 7-fluoro-2,3-dihydro-4H-chromen-4-one . This reaction is facilitated by sodium borohydride in methanol .Physical And Chemical Properties Analysis
7-Fluorochroman-4-ol has a molecular weight of 168.16 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Applications De Recherche Scientifique
Asymmetric Transfer Hydrogenation : A study by Betancourt, Phansavath, and Ratovelomanana-Vidal (2021) discusses the preparation of enantioenriched cis-3-fluorochroman-4-ol derivatives through ruthenium-catalyzed asymmetric transfer hydrogenation of 3-fluorochromanone derivatives. This process allows for the production of reduced fluorinated alcohols with high yields and excellent enantioselectivity (Betancourt, Phansavath, & Ratovelomanana-Vidal, 2021).
Electrochromic Properties : Kim et al. (2005) explored the electrochromic properties of new fluorophores containing the triphenylamine moiety. These compounds exhibit color changes at certain voltages, indicating potential applications in electronic displays and smart windows (Kim, Ryu, Choi, & Kim, 2005).
Optoelectronic Applications : Hudson and Wang (2009) discussed the use of three-coordinate organoboron compounds, including derivatives of 7-fluorochroman-4-ol, in materials chemistry. These compounds find applications as emitters for organic light-emitting diodes (OLEDs), chemical sensors, and in nonlinear optical materials due to their luminescent properties (Hudson & Wang, 2009).
Conformational Analysis and NMR Properties : De Rezende et al. (2012) conducted a conformational analysis of 2-fluorobicyclo[2.2.1]heptan-7-ols, which are structurally similar to 7-fluorochroman-4-ol. Their study provides insights into the stereoelectronic interactions and NMR properties of these compounds (De Rezende, Moreira, Cormanich, & Freitas, 2012).
C-F Bond Activation in Organic Synthesis : Amii and Uneyama (2009) discussed the importance of fluorine in organic synthesis, including the activation of C-F bonds. This study highlights the role of fluorine-containing compounds, like 7-fluorochroman-4-ol, in the synthesis of pharmaceuticals and agrochemicals (Amii & Uneyama, 2009).
Photophysical Properties and Blue Emitters : Li et al. (2007) investigated fluoro derivatives of oligo(arylenevinylene) derivatives for their use in organic light-emitting diodes (OLEDs). The study highlights the potential of fluoro-substituted compounds, similar to 7-fluorochroman-4-ol, as efficient blue emitters in OLED applications (Li, Lin, Chou, Cheng, & Liu, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
7-fluoro-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEYDZJEDYEEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluorochroman-4-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

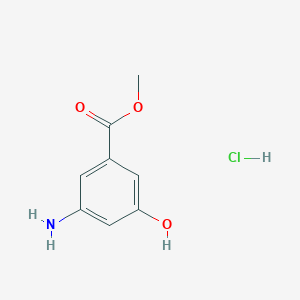
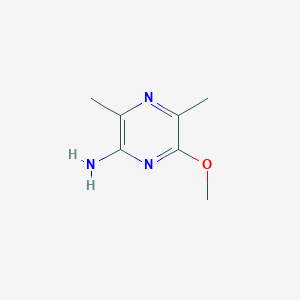


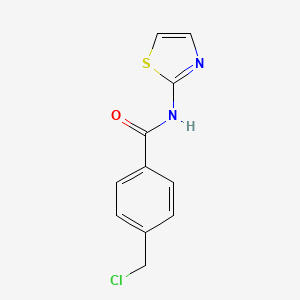
![N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide](/img/structure/B3302447.png)
![N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide](/img/structure/B3302453.png)
